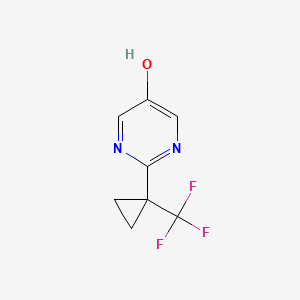![molecular formula C10H16N2O B13325541 1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)
1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, an isopropyl group at position 3, and an ethanone group at position 5 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-(propan-2-yl)-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may block the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrrol-2-yl)ethanone: Another heterocyclic compound with similar structural features but different biological activities.
3-Hydroxyacetophenone: A compound with a similar ethanone group but different ring structure and properties.
1-(1-Methyl-1H-indol-3-yl)ethanone: An indole derivative with comparable functional groups but distinct pharmacological effects.
Uniqueness
1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl, isopropyl, and ethanone groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-ethyl-5-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C10H16N2O/c1-5-12-10(8(4)13)6-9(11-12)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
QVPGLLGIUOXMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


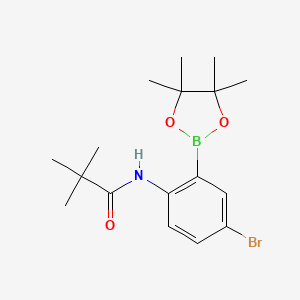
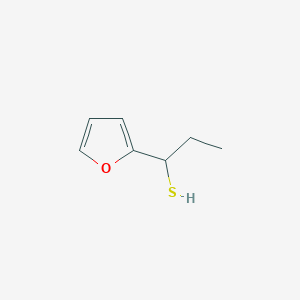
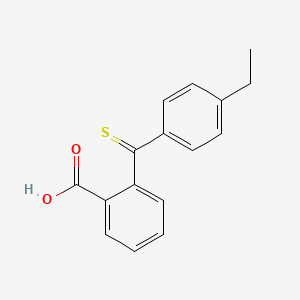
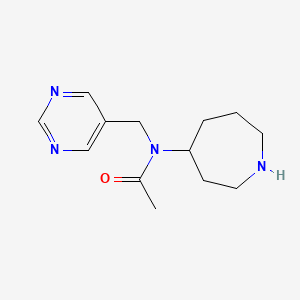
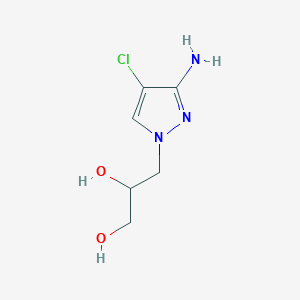
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
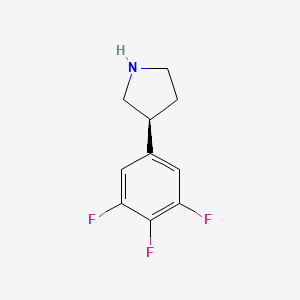
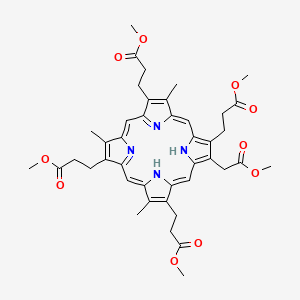
![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
![Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13325511.png)
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)
![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
